Hexyl carbamate

概要

説明

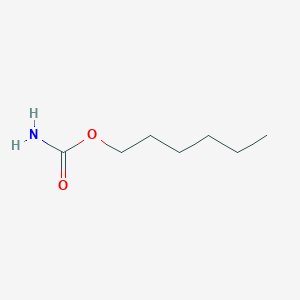

Hexyl carbamate, also known as carbamic acid hexyl ester, is an organic compound with the molecular formula C7H15NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is used in various chemical processes and has applications in different fields, including medicinal chemistry and industrial production.

準備方法

Synthetic Routes and Reaction Conditions: Hexyl carbamate can be synthesized through several methods. One common method involves the reaction of hexanol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 90°C. Another method involves the reaction of hexylamine with carbon dioxide and an alcohol, facilitated by a base such as cesium carbonate .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method ensures high yield and purity of the product. The process involves the reaction of hexyl alcohol with phosgene or its derivatives in the presence of a base. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products .

化学反応の分析

Hydrolysis to Sulfonic Acid

(2,6-Dichlorophenyl)methanesulfonyl chloride undergoes hydrolysis in aqueous or humid environments to yield (2,6-dichlorophenyl)methanesulfonic acid and hydrochloric acid:

Conditions :

-

Proceeds rapidly at room temperature.

-

Accelerated in basic media (e.g., NaOH) or with catalytic water .

Mechanistic Insight :

Nucleophilic attack by water at the sulfur center displaces chloride, forming the sulfonic acid. The electron-withdrawing chlorine atoms on the phenyl ring stabilize the transition state .

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles such as alcohols, amines, and thiols:

Reaction with Alcohols

Forms sulfonate esters:

Example :

-

Reaction with methanol in toluene yields methyl (2,6-dichlorophenyl)methanesulfonate.

Conditions : -

Requires a base (e.g., triethylamine) to scavenge HCl.

Reaction with Amines

Produces sulfonamides:

Applications :

-

Key step in synthesizing acetylcholinesterase inhibitors (e.g., analogues of methanesulfonyl fluoride derivatives).

Friedel-Crafts Arylation

In the presence of Lewis acids (e.g., AlCl₃), the compound participates in electrophilic aromatic substitution:

科学的研究の応用

Pharmaceutical Applications

Hexyl carbamate and its analogs have been extensively studied for their potential as therapeutic agents. The following are key applications in the pharmaceutical domain:

- Drug Design : this compound is utilized in the development of prodrugs, which enhance the bioavailability and stability of active compounds. For instance, carbamate derivatives can improve the pharmacokinetic profiles of drugs by delaying first-pass metabolism, thereby increasing systemic exposure .

- Enzyme Inhibition : Research has indicated that this compound analogs exhibit inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). These inhibitors have shown promise in reducing pain sensation and anxiety, suggesting potential therapeutic applications in pain management and anxiety disorders .

- Anticancer Activity : this compound derivatives have been investigated for their antiproliferative effects against cancer cell lines. Notably, a this compound analog demonstrated significant activity with an IC50 value around 20 µM, indicating its potential as a candidate for further development .

Agricultural Applications

Carbamate compounds, including this compound, are widely used in agriculture primarily as pesticides. Their applications include:

- Insecticides and Fungicides : this compound is part of a larger class of carbamates that serve as effective insecticides and fungicides. These compounds are favored for their ability to control pests while being less harmful to non-target organisms compared to older pesticide classes like organochlorines .

- Environmental Considerations : Despite their efficacy, the use of carbamates raises environmental concerns due to potential toxicity to aquatic life and other non-target species. Hence, ongoing research aims to develop safer alternatives or more targeted delivery methods .

Industrial Applications

This compound also finds applications beyond pharmaceuticals and agriculture:

- Polyurethane Production : Carbamates are integral to the synthesis of polyurethanes, which are used in coatings, adhesives, foams, and elastomers. The incorporation of this compound can enhance the mechanical properties of these materials .

- Protecting Groups in Organic Synthesis : In organic chemistry, this compound serves as a protecting group for amino groups during synthesis processes. This application is crucial for maintaining the integrity of sensitive functional groups during multi-step syntheses .

Case Study 1: Anticancer Activity

A study evaluated various this compound derivatives for their anticancer properties against human cancer cell lines. One derivative exhibited a remarkable increase in potency compared to its parent compound, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: FAAH Inhibition

Research on this compound analogs revealed their mechanism of action as FAAH inhibitors. The study demonstrated that specific structural features of these compounds could significantly influence their binding affinity and inhibitory potency, paving the way for the development of new analgesics.

作用機序

Hexyl carbamate exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it acts as a protecting group by forming stable carbamate linkages with amines, preventing unwanted reactions during synthesis. In biological systems, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

類似化合物との比較

- Methyl carbamate

- Ethyl carbamate

- Propyl carbamate

- Butyl carbamate

生物活性

Hexyl carbamate, a member of the carbamate family, has garnered interest in various fields, including medicinal chemistry and environmental sciences. This article delves into its biological activity, exploring its mechanisms, effects on organisms, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a carbamate functional group. Its molecular formula is , indicating the presence of a hexyl group attached to a carbamate moiety. The compound's structure can be represented as follows:

Where R is the hexyl group () and R' is typically a hydrogen atom or another alkyl group.

Biological Activity Overview

The biological activity of this compound and similar compounds can be broadly categorized into several areas:

- Quorum Sensing Inhibition : Recent studies have shown that certain carbamates can inhibit quorum sensing in bacteria such as Vibrio fischeri. This compound's structural properties may contribute to its ability to modulate bacterial communication, potentially affecting biofilm formation and virulence .

- Toxicological Effects : Carbamates are known for their neurotoxic effects due to their action as acetylcholinesterase inhibitors. This mechanism leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. Case studies have documented instances of carbamate poisoning, highlighting symptoms such as bradycardia, miosis, and respiratory distress .

Case Study 1: Quorum Sensing Inhibition

A study evaluated various carbamates for their ability to inhibit the Vibrio fischeri quorum sensing system. This compound was found to exhibit moderate antagonistic activity compared to other longer-chain analogs, suggesting potential applications in controlling bacterial populations in agricultural settings .

Case Study 2: Carbamate Poisoning

A comprehensive review of carbamate poisoning cases revealed that this compound and its analogs were frequently implicated in accidental and intentional poisonings. Symptoms varied widely, with some patients experiencing prolonged effects beyond the typical 96-hour window associated with most carbamates . The histopathological examination indicated significant organ congestion and damage, particularly in the lungs and liver .

Table 1: Biological Activity of this compound Compared to Other Carbamates

| Compound | Quorum Sensing Activity | Toxicity Level (IC50 µM) | Symptoms of Poisoning |

|---|---|---|---|

| This compound | Moderate Antagonist | 50 | Bradycardia, miosis |

| Ethyl Carbamate | Weak Agonist | 100 | Nausea, vomiting |

| Benzyl Carbamate | Strong Antagonist | 20 | Respiratory distress, confusion |

This compound's biological activity is primarily attributed to its interaction with biological macromolecules. In particular:

- Enzyme Inhibition : As a carbamate, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine and subsequent overstimulation of cholinergic pathways.

- Binding Affinity : Molecular docking studies suggest that this compound may interact with key residues in target proteins involved in quorum sensing, altering their function and potentially leading to reduced pathogenicity in bacterial species .

特性

IUPAC Name |

hexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASJEHPZNKHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175380 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-20-7 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。